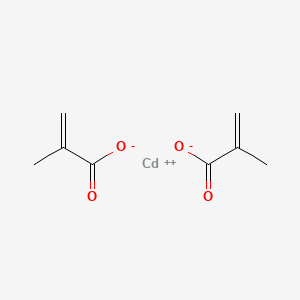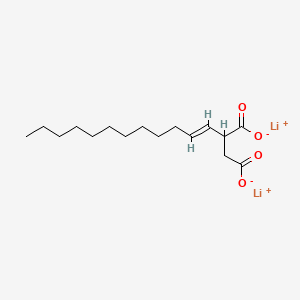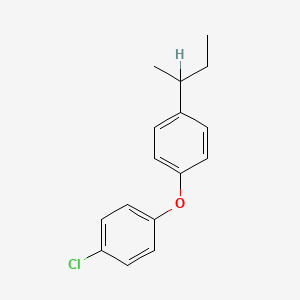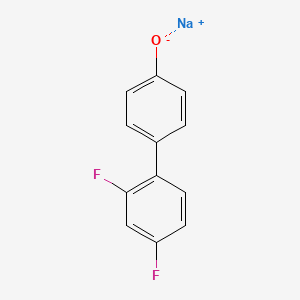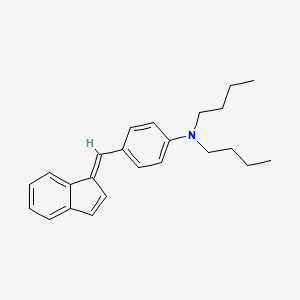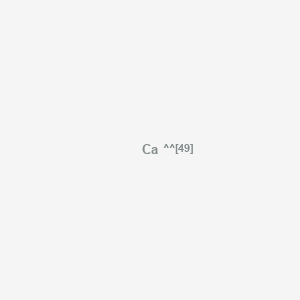![molecular formula C25H22F3N3O4 B12654273 Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide cyclohexanecarboxylique, 4-[[1-[[2-cyano-3-(trifluorométhyl)phényl]méthyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]méthyl]-, trans- est un composé organique complexe avec une structure unique qui combine un cycle cyclohexane, un groupe acide carboxylique et un fragment quinazolinyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique généralement plusieurs étapes, en commençant par la préparation de l'intermédiaire quinazolinyle. Les étapes clés incluent :
Formation de l'intermédiaire quinazolinyle : Ceci implique la réaction de la 2-cyano-3-(trifluorométhyl)benzylamine avec des réactifs appropriés pour former le noyau quinazolinyle.
Attachement du fragment acide cyclohexanecarboxylique : L'intermédiaire quinazolinyle est ensuite mis à réagir avec l'acide cyclohexanecarboxylique dans des conditions spécifiques pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former les dérivés correspondants.
Réduction : Le fragment quinazolinyle peut être réduit dans des conditions spécifiques.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe acide carboxylique peut produire les cétones ou les aldéhydes correspondants.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle.
Médecine
En chimie médicinale, ce composé pourrait être exploré pour ses propriétés thérapeutiques potentielles. La présence des groupes quinazolinyle et trifluorométhyl suggère une activité potentielle contre certaines cibles biologiques.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de ce composé dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le fragment quinazolinyle est connu pour interagir avec diverses voies biologiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the quinazolinyl and trifluoromethyl groups suggests potential activity against certain biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The quinazolinyl moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide cyclohexanecarboxylique : Un composé plus simple avec un groupe acide carboxylique similaire.
Dérivés de la quinazoline : Composés avec un fragment quinazolinyle similaire.
Composés substitués par un trifluorométhyle : Composés avec un groupe trifluorométhyle similaire.
Unicité
Ce composé est unique en raison de la combinaison des groupes acide cyclohexanecarboxylique, quinazolinyle et trifluorométhyle. Cette combinaison confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C25H22F3N3O4 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H22F3N3O4/c26-25(27,28)20-6-3-4-17(19(20)12-29)14-30-21-7-2-1-5-18(21)22(32)31(24(30)35)13-15-8-10-16(11-9-15)23(33)34/h1-7,15-16H,8-11,13-14H2,(H,33,34) |
Clé InChI |
WSTUZGSSQNKRSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C(=CC=C4)C(F)(F)F)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


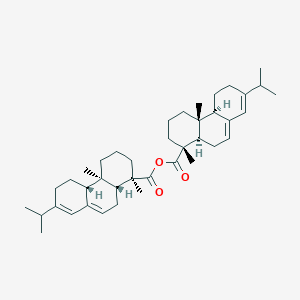
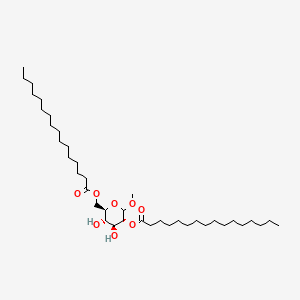
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
